molecular formula C19H18N2OS B2824020 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one CAS No. 941935-18-8

3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one

Cat. No. B2824020
CAS RN: 941935-18-8
M. Wt: 322.43
InChI Key: KONVVZWDKAOOKJ-UHFFFAOYSA-N
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Description

3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazinone derivative that exhibits promising biological properties, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exhibit its biological activities by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one exhibits various biochemical and physiological effects. This compound has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to exhibit anticancer activities, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one in lab experiments include its low toxicity and high potency. However, its limitations include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

The potential applications of 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one in various fields warrant further research. Some future directions for research include:
1. Investigating the molecular targets of this compound to understand its mechanism of action better.
2. Exploring the potential of this compound as a lead compound for the development of new drugs for various diseases.
3. Investigating the potential of this compound as a natural preservative in the food industry.
4. Exploring the potential of this compound as a plant growth regulator in agriculture.
5. Investigating the potential of this compound as a dye in the textile industry.
Conclusion:
In conclusion, 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one is a promising compound that exhibits various biological activities. Its potential applications in various fields warrant further research, and its low toxicity and high potency make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one involves the reaction of 4-methylbenzenethiol with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a suitable solvent, and the resulting product is isolated by filtration and purification.

Scientific Research Applications

The scientific research application of 3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one is vast and diverse. This compound has been the subject of numerous studies, and its potential applications are being explored in various fields, including medicinal chemistry, pharmacology, and biochemistry.

properties

IUPAC Name

1-(4-methylphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-3-7-16(8-4-14)13-23-18-19(22)21(12-11-20-18)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVVZWDKAOOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

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